N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
“N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that features a bipyridine moiety and a fluorophenoxy group. Compounds with bipyridine structures are often used in coordination chemistry, while fluorophenoxy groups are known for their applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine derivatives.
Attachment of the fluorophenoxy group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate acylating agent.
Final assembly: The bipyridine intermediate is then reacted with the fluorophenoxy acetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the amide bond, under suitable reducing conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a bipyridine oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug design and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bipyridine moiety could coordinate with metal ions, affecting their biological availability or activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4-Fluorophenoxyacetic acid: Used in the synthesis of various pharmaceuticals.
N-(2-Pyridylmethyl)acetamide: Another compound with a similar structure but different functional groups.
Uniqueness
“N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” is unique due to the combination of its bipyridine and fluorophenoxy moieties, which could confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-3-5-17(6-4-16)25-13-18(24)23-12-15-2-1-9-22-19(15)14-7-10-21-11-8-14/h1-11H,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNJLLEKPXUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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